molecular formula C13H14N2O2 B13884583 N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B13884583
M. Wt: 230.26 g/mol
InChI Key: KGYNRFCSRVMOQE-UHFFFAOYSA-N
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Description

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trimethyloxazole with phenyl isocyanate in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and physicochemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-9-11(13(16)15(2)3)12(14-17-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

KGYNRFCSRVMOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

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